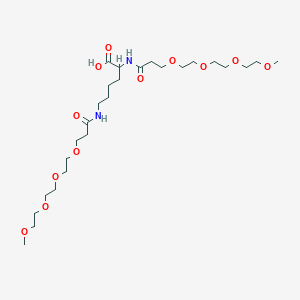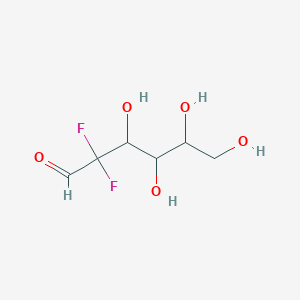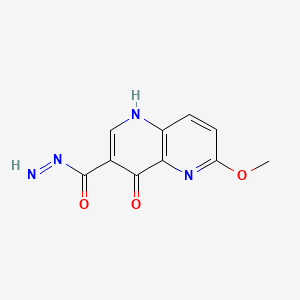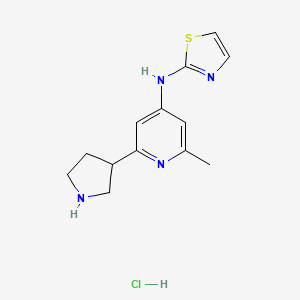![molecular formula C36H16F22IrN4P-3 B12303403 2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/structure/B12303403.png)
2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate” is a complex organometallic compound. It features a combination of fluorinated aromatic rings and pyridine ligands coordinated to an iridium center, with hexafluorophosphate as the counterion. Such compounds are often of interest in fields like catalysis, materials science, and medicinal chemistry due to their unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the preparation of the fluorinated aromatic and pyridine ligands, followed by coordination to the iridium center. Typical reaction conditions might include:
Ligand Synthesis: Fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coordination to Iridium: Use of iridium precursors such as iridium trichloride or iridium acetylacetonate in the presence of the ligands under inert atmosphere conditions (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Purification Techniques: Such as crystallization, chromatography, or recrystallization to obtain high-purity products.
化学反応の分析
Types of Reactions
This compound may undergo various types of reactions, including:
Oxidation: Potentially forming higher oxidation state complexes.
Reduction: Reducing the iridium center or the ligands.
Substitution: Ligand exchange reactions with other coordinating species.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or peracids.
Reduction: Use of reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligand exchange using other pyridine derivatives or phosphines.
Major Products
The major products would depend on the specific reactions, but could include:
Oxidized Complexes: With different oxidation states of iridium.
Reduced Complexes: With altered ligand environments.
Substituted Complexes: Featuring new ligands in place of the original ones.
科学的研究の応用
Chemistry
Catalysis: As a catalyst in organic transformations, including hydrogenation, C-H activation, and cross-coupling reactions.
Materials Science: In the development of advanced materials, such as light-emitting diodes (LEDs) and photovoltaic cells.
Biology and Medicine
Drug Development: Potential use in designing new pharmaceuticals due to its unique reactivity and stability.
Bioimaging: As a probe for imaging biological systems, given its potential luminescent properties.
Industry
Chemical Manufacturing: In the synthesis of fine chemicals and intermediates.
Environmental Applications: As a catalyst for environmental remediation processes.
作用機序
The mechanism by which this compound exerts its effects would involve:
Molecular Targets: Interaction with specific substrates or biological molecules.
Pathways Involved: Catalytic cycles in chemical reactions or signaling pathways in biological systems.
類似化合物との比較
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: A simpler analog without the iridium center.
Trifluoromethylpyridine Derivatives: Compounds with similar fluorinated pyridine structures.
Iridium Complexes: Other iridium-based organometallic compounds with different ligands.
特性
分子式 |
C36H16F22IrN4P-3 |
|---|---|
分子量 |
1145.7 g/mol |
IUPAC名 |
2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |
InChI |
InChI=1S/C12H6F6N2.2C12H5F5N.F6P.Ir/c13-11(14,15)7-1-3-19-9(5-7)10-6-8(2-4-20-10)12(16,17)18;2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-7(2,3,4,5)6;/h1-6H;2*1-2,4-6H;;/q;3*-1; |
InChIキー |
ABYRRBVUWQVBSI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CN=C(C=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis](/img/structure/B12303330.png)
![3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B12303335.png)




![[3-Hydroxy-5-oxo-4-pentyl-5h-furan-(2z)-ylidene]-acetic acid](/img/structure/B12303360.png)
![3,6,9,15-Tetraazabicyclo[9.3.1] pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid](/img/structure/B12303363.png)
![5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide](/img/structure/B12303368.png)
![(3S)-1-(3-Chlorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B12303374.png)

![[(E)-octadec-9-enyl]azanium;iodide](/img/structure/B12303380.png)


